3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene
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Overview
Description
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is an organic compound characterized by its unique structure, which includes a butene backbone with a 3-methylbut-2-en-1-yl group attached via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene typically involves the reaction of 3-methylbut-2-en-1-ol with but-1-ene in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
Temperature: Moderate temperatures around 50-100°C.
Solvent: Non-polar solvents like hexane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: Nucleophilic substitution reactions can replace the oxygen-linked group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is influenced by the presence of the 3-methylbut-2-en-1-yl group, which can stabilize or destabilize intermediates in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-1-ol: Similar structure but with a hydroxyl group instead of an ether linkage.
3-Methylbut-2-en-1-ol: Similar structure but lacks the butene backbone.
3-Methylbut-3-en-1-yl Methacrylate: Contains a methacrylate group instead of a butene backbone.
Uniqueness
3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene is unique due to its ether linkage and the presence of both a butene backbone and a 3-methylbut-2-en-1-yl group
Properties
CAS No. |
79705-00-3 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-but-3-en-2-yloxy-3-methylbut-2-ene |
InChI |
InChI=1S/C9H16O/c1-5-9(4)10-7-6-8(2)3/h5-6,9H,1,7H2,2-4H3 |
InChI Key |
YYOIINOBDYCMCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OCC=C(C)C |
Origin of Product |
United States |
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